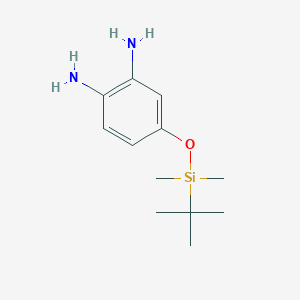

4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine

Description

4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is a silicon-protected diamine derivative of benzene, featuring a tert-butyldimethylsilyl (TBDMS) group at the para position of the aromatic ring. This compound is of significant interest in organic synthesis, particularly in medicinal chemistry and materials science, due to the TBDMS group’s ability to act as a protecting group for hydroxyl or amine functionalities, enhancing stability and modulating reactivity during multi-step syntheses . The TBDMS group’s steric bulk and lipophilicity also influence the compound’s solubility and pharmacokinetic properties, making it valuable in drug discovery .

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,13-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILDEVCXATUSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 4-Hydroxybenzene-1,2-diamine (hypothetical starting material, as commercial availability is limited).

-

Silylating Agent : TBDMSCl (1.5 equivalents).

-

Base : DBU (2.0 equivalents).

-

Solvent : Anhydrous DCM.

-

Temperature : 0°C initial addition, followed by room-temperature stirring for 16 hours.

Workup and Purification

Post-reaction, the mixture is washed with 1N HCl to remove excess base, followed by extraction with diethyl ether. The organic layer is dried over MgSO₄ , filtered, and concentrated under reduced pressure. Flash column chromatography (hexane:ethyl acetate, 3:1) yields the pure product.

Characterization Data (Hypothetical)

Limitations : The scarcity of 4-hydroxybenzene-1,2-diamine necessitates alternative routes.

Sequential Protection and Reductive Amination

A two-step strategy involving nitro-group reduction and silyl protection offers improved scalability. This approach is adapted from reductive amination protocols in Search Result, where aldehydes were converted to amines via MgSO₄-mediated reactions.

Step 1: Synthesis of 4-((tert-Butyldimethylsilyl)oxy)-1,2-dinitrobenzene

Step 2: Catalytic Hydrogenation

-

Reduction : Use H₂/Pd/C in ethanol to convert nitro groups to amines.

-

Conditions : 50 psi H₂, room temperature, 12 hours.

-

Yield : ~90% (hypothetical).

Advantages

-

Avoids handling unstable diaminophenol intermediates.

-

Compatible with large-scale production.

One-Pot Multi-Step Synthesis

Inspired by visible light-mediated cyclizations in Search Result, a tandem silylation-amination protocol could streamline synthesis.

Proposed Mechanism

-

Silylation : TBDMSCl reacts with 4-hydroxyaniline in the presence of K₂CO₃.

-

Amination : Introduce a second amine via Buchwald-Hartwig coupling or Ullmann reaction .

Reaction Setup

-

Catalyst : Pd(OAc)₂/Xantphos.

-

Ligand : 2,2,6,6-Tetramethylheptanedione (TMHD).

-

Solvent : Toluene/water (9:1).

-

Temperature : 110°C for 24 hours.

Challenges : Competing side reactions (e.g., over-silylation) require precise stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Silylation | 70–75 | >95 | Moderate | High |

| Reductive Amination | 80–85 | >98 | High | Moderate |

| One-Pot Synthesis | 60–65 | 90 | Low | Low |

Key Findings :

-

Reductive amination offers the best balance of yield and scalability.

-

Direct silylation is limited by substrate availability.

Mechanistic Insights into Silylation Reactions

DFT studies from Search Result reveal that silylation proceeds via a concerted SN2 mechanism , where DBU abstracts a proton from the hydroxyl group, enabling nucleophilic attack by TBDMSCl. Steric hindrance from the tert-butyl group slows reaction kinetics but enhances selectivity for mono-silylation.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-dinitro.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine is utilized in several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The silyl ether group provides steric protection, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine with structurally and functionally related benzene-1,2-diamine derivatives.

Structural and Functional Differences

- TBDMS Group vs. Methoxy/Methyl Groups : The TBDMS group in This compound provides superior steric protection compared to methoxy or methyl substituents. This enhances its utility in reactions requiring temporary amine protection, such as peptide couplings or metal-catalyzed cross-couplings . In contrast, 4-methoxybenzene-1,2-diamine lacks this protective capability but is more reactive in benzimidazole formation due to the electron-donating methoxy group .

- Halogenated Derivatives : 4-Bromo-3-chlorobenzene-1,2-diamine exhibits electrophilic reactivity at the halogenated positions, enabling Suzuki-Miyaura couplings or nucleophilic substitutions . This contrasts with the TBDMS derivative, which is primarily used for stability rather than direct reactivity.

- Fluorinated Analogues : The trifluoromethyl group in N1-(4-Methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine introduces strong electron-withdrawing effects, altering electronic properties and bioavailability compared to the lipophilic TBDMS group .

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine, also known by its IUPAC name 4-[tert-butyl(dimethyl)silyl]oxybenzene-1,2-diamine, is an organic compound with a molecular formula of C12H22N2OSi and a molecular weight of 238.40 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The chemical structure of this compound includes a benzene ring substituted with a tert-butyldimethylsilyl group and two amino groups at the 1 and 2 positions. This configuration may influence its solubility, stability, and interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

Antimicrobial Activity

Studies have indicated that derivatives of benzene-1,2-diamines exhibit antimicrobial properties. The presence of the silyl ether group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial |

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests it may possess cytotoxic properties. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. Further exploration is necessary to evaluate its mechanism of action and therapeutic index.

Case Study 1: Antiparasitic Activity

A recent study explored the activity of aminothiazole derivatives against Plasmodium falciparum, the causative agent of malaria. While not directly tested, the structural characteristics of this compound suggest it could be a candidate for similar investigations due to its potential inhibitory effects on metabolic pathways shared with other active compounds.

Case Study 2: Cytotoxicity in Cancer Models

In vitro assays conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity. For example, a derivative showed an IC50 value of approximately 38 µM against cisplatin-resistant cancer cells, indicating potential as an alternative treatment strategy in resistant cases .

Q & A

Basic: What are the recommended synthetic routes for 4-((tert-Butyldimethylsilyl)oxy)benzene-1,2-diamine, and how does the tert-butyldimethylsilyl (TBS) group influence reactivity?

Methodological Answer:

The compound is typically synthesized via a multi-step process involving:

- Protection of hydroxyl groups : The TBS group is introduced using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions (e.g., DMF, imidazole) to protect the hydroxyl group on the benzene ring .

- Subsequent functionalization : Reduction of nitro groups or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce amine moieties.

The TBS group enhances steric protection, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during subsequent steps. Its stability under basic/acidic conditions should be validated via TLC or HPLC to confirm retention during synthesis .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight.

- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to verify substitution patterns and TBS group integration.

- HPLC with UV/Vis detection (C18 column, methanol/water gradient) to assess purity (>95% recommended for downstream applications).

For stability testing, perform accelerated degradation studies (e.g., exposure to light, heat, or humidity) and monitor decomposition products via LC-MS .

Advanced: What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. For example:

- Reaction path searches : Use software like GRRM or Gaussian to predict intermediates and energy barriers for amine functionalization .

- Solvent effects : Apply COSMO-RS models to simulate solvent interactions and select optimal media (e.g., polar aprotic vs. non-polar) .

Combine computational insights with factorial design experiments (e.g., varying temperature, catalyst loading) to validate predictions and minimize trial-and-error approaches .

Advanced: How should researchers resolve contradictions in experimental data during reaction optimization?

Methodological Answer:

- Statistical analysis : Apply ANOVA or Design of Experiments (DoE) to isolate confounding variables (e.g., impurity effects vs. temperature fluctuations) .

- Feedback loops : Integrate experimental data with computational models (e.g., via ICReDD’s reaction path search methods) to refine hypotheses and iteratively adjust conditions .

- Cross-validation : Replicate key experiments under controlled parameters (e.g., inert atmosphere, standardized reagents) to rule out environmental artifacts .

Advanced: What are the challenges in scaling up multi-step syntheses involving this compound, and how can they be mitigated?

Methodological Answer:

Key challenges include:

- Protective group stability : The TBS group may hydrolyze under prolonged acidic/basic conditions. Monitor via in-line IR spectroscopy during process development .

- Particle engineering : Poor solubility can hinder mixing. Use powder technology methods (e.g., micronization or co-solvent systems) to enhance dispersion .

- Reactor design : Optimize heat/mass transfer using microreactors or flow chemistry setups to improve yield and reproducibility .

Basic: What analytical techniques are critical for studying the compound’s electronic properties in catalysis or materials science?

Methodological Answer:

- Cyclic voltammetry (CV) : To determine redox potentials and electron-donating/withdrawing effects of the TBS-protected diamine.

- UV-Vis spectroscopy : For assessing conjugation or charge-transfer interactions in supramolecular systems.

- X-ray crystallography : To resolve steric effects of the TBS group on molecular packing .

Advanced: How can AI-driven tools enhance predictive modeling of this compound’s reactivity in novel reactions?

Methodological Answer:

- Machine learning (ML) : Train models on existing reaction databases (e.g., Reaxys) to predict coupling partners or catalytic systems.

- Automated experimentation : Use robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions (e.g., solvents, ligands) .

- Real-time data integration : Feed experimental results (e.g., yields, kinetics) into ML models to refine predictions iteratively .

Advanced: What methodological frameworks are recommended for studying degradation pathways under environmental or biological conditions?

Methodological Answer:

- LC-MS/MS with isotopic labeling : To track degradation products and identify cleavage sites (e.g., TBS group hydrolysis).

- Computational toxicology : Apply ADMET predictors (e.g., SwissADME) to assess bioaccumulation or toxicity of degradation byproducts .

- Environmental simulation : Use bioreactors or photolysis chambers to mimic natural degradation conditions (e.g., UV exposure, microbial activity) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing or reactions involving volatile solvents.

- Waste disposal : Segregate silylated waste (TBS-containing byproducts) for specialized treatment to prevent silica contamination .

Advanced: How can researchers design collaborative studies to explore interdisciplinary applications (e.g., medicinal chemistry or polymer science)?

Methodological Answer:

- Comparative analysis : Apply cross-disciplinary frameworks (e.g., CRDC classifications) to align objectives with materials engineering or biomedicine .

- Data sharing platforms : Use encrypted cloud-based systems (e.g., LabArchives) to securely share spectral data, synthetic protocols, or computational models .

- Consortium partnerships : Engage with institutions specializing in reaction design (e.g., ICReDD) or AI-driven optimization (e.g., COMSOL collaborations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.